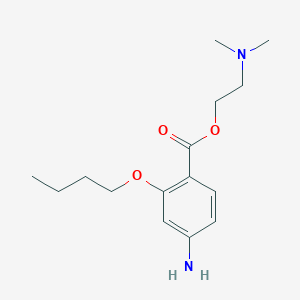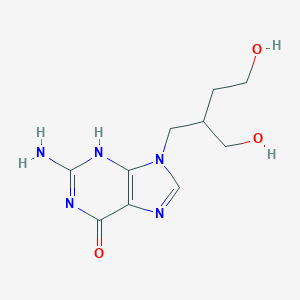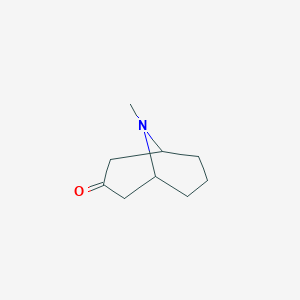
2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate, also known as DMABN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate has been investigated for its antitumor and anti-inflammatory properties. It has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, 2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate has been tested for its ability to enhance plant growth and protect against pests. In material science, 2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate has been explored for its potential as a dye and as a component in liquid crystals.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. It may also interact with cell membranes and affect their permeability.
Biochemical and Physiological Effects:
2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to enhance the activity of certain enzymes involved in drug metabolism. In vivo studies have shown that 2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate can cross the blood-brain barrier and affect brain function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also soluble in water and organic solvents, making it easy to work with. However, 2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate has some limitations. It is a relatively new compound, and its properties and applications are still being studied. It may also have some toxicity concerns, and more research is needed to determine its safety.
Direcciones Futuras
There are several future directions for 2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate research. One area of interest is its potential as a drug delivery system. Researchers are exploring ways to use 2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate to deliver drugs to the brain and other parts of the body. Another area of interest is its applications in agriculture. Researchers are studying ways to use 2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate to enhance plant growth and protect against pests. Finally, there is interest in exploring the potential of 2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate as a dye and as a component in liquid crystals.
In conclusion, 2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate can be synthesized through the reaction between 4-amino-2-butoxybenzoic acid and 2-(dimethylamino)ethyl chloride hydrochloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Propiedades
Número CAS |
104068-16-8 |
|---|---|
Nombre del producto |
2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate |
Fórmula molecular |
C15H24N2O3 |
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 4-amino-2-butoxybenzoate |
InChI |
InChI=1S/C15H24N2O3/c1-4-5-9-19-14-11-12(16)6-7-13(14)15(18)20-10-8-17(2)3/h6-7,11H,4-5,8-10,16H2,1-3H3 |
Clave InChI |
CVNZUXHXTUSZSR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)N)C(=O)OCCN(C)C |
SMILES canónico |
CCCCOC1=C(C=CC(=C1)N)C(=O)OCCN(C)C |
Otros números CAS |
104068-16-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)




![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)